

inter-laboratory comparison of Eprinomectin quantification methods

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Compound of Interest

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A Comparative Guide to Eprinomectin Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Eprinomectin, a potent endectocide used in veterinary medicine. The performance of High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are evaluated based on published experimental data. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific application, be it in quality control of bulk drug substance, formulation analysis, or residue determination in biological matrices.

Data Summary

The quantitative performance of different analytical methods for Eprinomectin quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters such as linearity, accuracy (recovery), precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: Comparison of HPLC Methods for Eprinomectin Quantification

Parameter	Method 1: HPLC-UV in Thermorespon sive Systems[1][2] [3]	Method 2: HPLC-UV for Bulk Drug Substance[4]	Method 3: HPLC-DAD for Bulk Samples[5][6]	Method 4: HPLC-FLD in Bovine Urine & Feces[7]
Linearity Range	B1a: 1.157 - 375.171 µg/mL; B1b: 1.231 - 15.125 µg/mL	Not explicitly stated, but method was linear	Not explicitly stated, but method was linear	Not explicitly stated, but method was linear
Accuracy (% Recovery)	Not explicitly stated as percentage, but passed	Found to be accurate	Found to be accurate	Inter-assay: 87.9–91.5% (Urine), 78.6– 86.3% (Feces); Intra-assay: 82.2–86.5% (Urine), 79.6– 87.3% (Feces)[7]
Precision (%RSD)	< 5% for repeatability and intermediate precision[1]	Found to be precise	Found to be precise	Inter-assay: 5.4– 10.2% (Urine), 1.4–7.2% (Feces); Intra- assay: 7.8– 11.5% (Urine), 6.3–7.8% (Feces)[7]
LOD	B1a: 0.3817 µg/mL; B1b: 0.4061 µg/mL[1]	Not explicitly stated, but method was sensitive	Not explicitly stated, but method was sensitive	0.5 ng/mL (Urine), 0.5 ng/g (Feces)[7]
LOQ	B1a: 1.1568 µg/mL; B1b: 1.2307 µg/mL[1]	Not explicitly stated, but method was sensitive	Not explicitly stated, but method was sensitive	Not explicitly stated, but method was sensitive

Table 2: Comparison of LC-MS/MS Methods for Eprinomectin Quantification in Milk

Parameter	Method 1: LC-ESI-MS/MS (Positive & Negative Ion)[8][9]	Method 2: LC-ESI-MS/MS[10][11]	Method 3: QuEChERS LC-MS/MS[12]
Linearity Range	Positive Ion: 0.5 - 60 µg/kg; Negative Ion: 1 - 60 µg/kg[8]	Not explicitly stated	1.0 - 30.0 µg/L
Accuracy (% Recovery)	Not explicitly stated	Not explicitly stated	85.2 - 108.7%
Precision (%RSD)	Not explicitly stated	Not explicitly stated	4.9 - 17.8%
LOD	Positive Ion: 0.06 - 0.32 µg/kg; Negative Ion: 0.19 - 0.38 µg/kg[8]	Ranged from 16 pg/g for emamectin to 1.7 µg/g for moxidectin[10]	0.3 µg/L
LOQ	Not explicitly stated	Not explicitly stated	1.0 µg/L

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies for the quantification of Eprinomectin.

Method 1: HPLC-UV for Eprinomectin in Thermoresponsive Systems[1][2][3]

- Instrumentation: High-Pressure Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reversed-phase column (4.6 x 75mm, 3.5µm).[3]
- Mobile Phase: Acetonitrile:Methanol:Water (47:33:20, v/v/v).[3]
- Flow Rate: 1.5 mL/min.[3]
- Detection Wavelength: 245 nm.[1]

- Sample Preparation: Eprinomectin standard dissolved in the mobile phase.[3]
- Validation Parameters: Selectivity, linearity, limit of quantification, limit of detection, precision, accuracy, and robustness were evaluated according to ICH guidelines.[1][3]

Method 2: Stability-Indicating HPLC-UV Method for Bulk Eprinomectin[4]

- Instrumentation: HPLC with a UV detector.
- Column: Kinetex C8 column (100 mm × 4.6 mm i.d., 2.6 µm particle size).[4]
- Mobile Phase: Gradient elution with Mobile Phase A (water-acetonitrile-isopropanol; 48:42:10, v/v/v) and Mobile Phase B (100% acetonitrile).[4]
- Flow Rate: 0.7 mL/min.[4]
- Detection Wavelength: 252 nm.[4]
- Method Validation: The method was validated according to ICH and VICH guidelines and was found to be specific, linear, accurate, precise, robust, and sensitive.[4]

Method 3: HPLC with Fluorescence Detection for Eprinomectin in Bovine Urine and Feces[7]

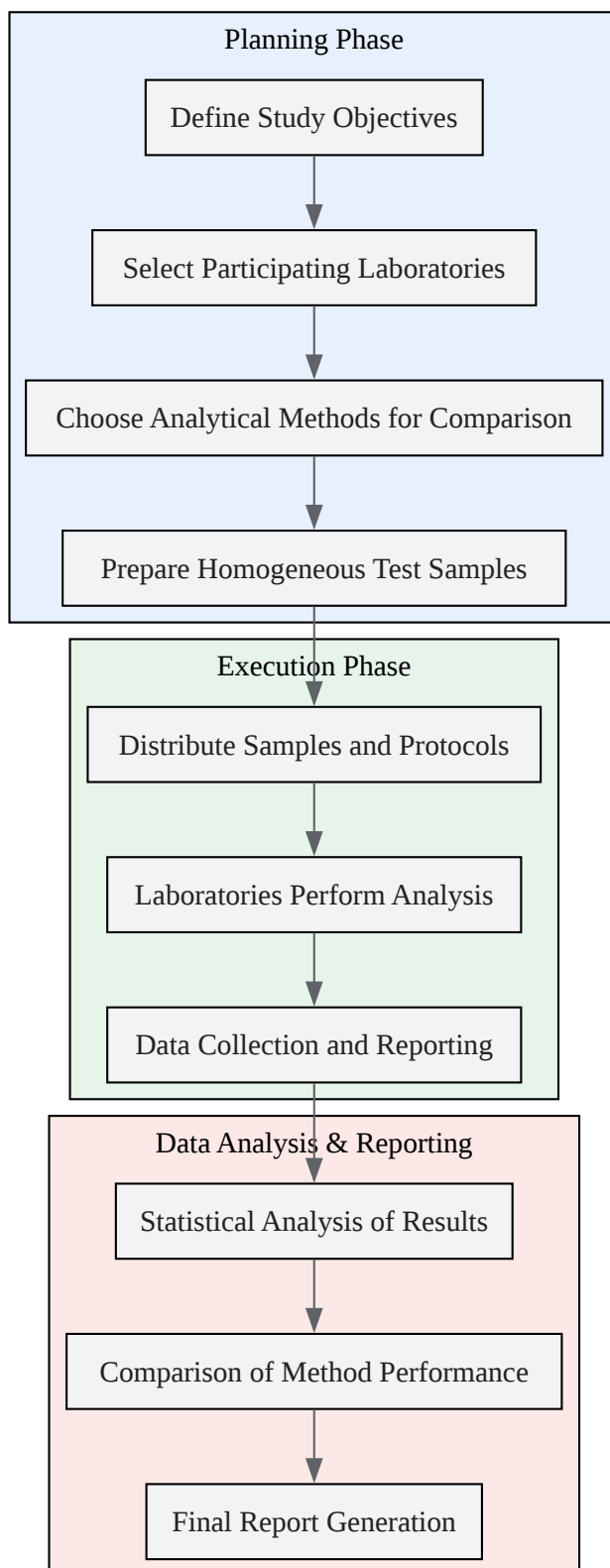
- Instrumentation: HPLC with a fluorescence detector.
- Sample Preparation (Urine): Centrifugation, alkalization with ammonia, followed by solid-phase extraction (SPE).[7]
- Sample Preparation (Feces): Extraction with acetonitrile, defatting with hexane, and clean-up using a C18 cartridge.[7]
- Derivatization: All samples were derivatized with N-methylimidazole to form a fluorescent product.[7]
- Validation: The method demonstrated good recoveries and precision for both inter-assay and intra-assay measurements.[7]

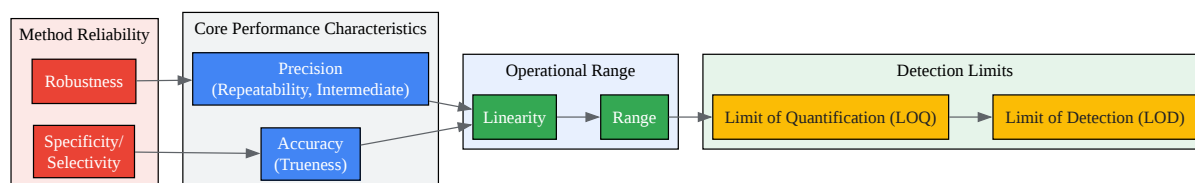
Method 4: LC-MS/MS for Eprinomectin in Milk[8][10]

- Instrumentation: Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Sample Preparation: Simple liquid-liquid extraction with acetonitrile, followed by a solvent exchange into methanol-water.[10]
- Ionization: Both positive and negative electrospray ionization modes have been successfully used.[8][10] The negative ion mode was noted to provide a more linear response and consistent results.[8]
- Quantification: Simultaneous confirmation and quantification were achieved using multiple reaction monitoring (MRM).[10]

Visualizations

The following diagrams illustrate the general workflow of an inter-laboratory comparison study for Eprinomectin quantification and the logical relationship between key method validation parameters.





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